1-(m-Methoxyphenyl)-2-piperidinocyclohexanol
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Overview
Description
1-(m-Methoxyphenyl)-2-piperidinocyclohexanol is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanol, featuring a methoxyphenyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Methoxyphenyl)-2-piperidinocyclohexanol typically involves the reaction of m-methoxyphenyl derivatives with cyclohexanone and piperidine under controlled conditions. One common method includes the use of a Grignard reagent, where m-methoxyphenyl magnesium bromide reacts with cyclohexanone to form the intermediate, which is then treated with piperidine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(m-Methoxyphenyl)-2-piperidinocyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(m-Methoxyphenyl)-2-piperidinocyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(m-Methoxyphenyl)-2-piperidinocyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the opioid receptors and monoamine reuptake inhibition . This dual mechanism contributes to its analgesic and potential antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: Another compound with structural similarities, used in various chemical and biological studies.
Uniqueness
1-(m-Methoxyphenyl)-2-piperidinocyclohexanol stands out due to its unique combination of a piperidine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. Its dual mechanism of action and potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
73806-57-2 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-piperidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO2/c1-21-16-9-7-8-15(14-16)18(20)11-4-3-10-17(18)19-12-5-2-6-13-19/h7-9,14,17,20H,2-6,10-13H2,1H3 |
InChI Key |
ORKFAZQCILBALN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2N3CCCCC3)O |
Origin of Product |
United States |
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